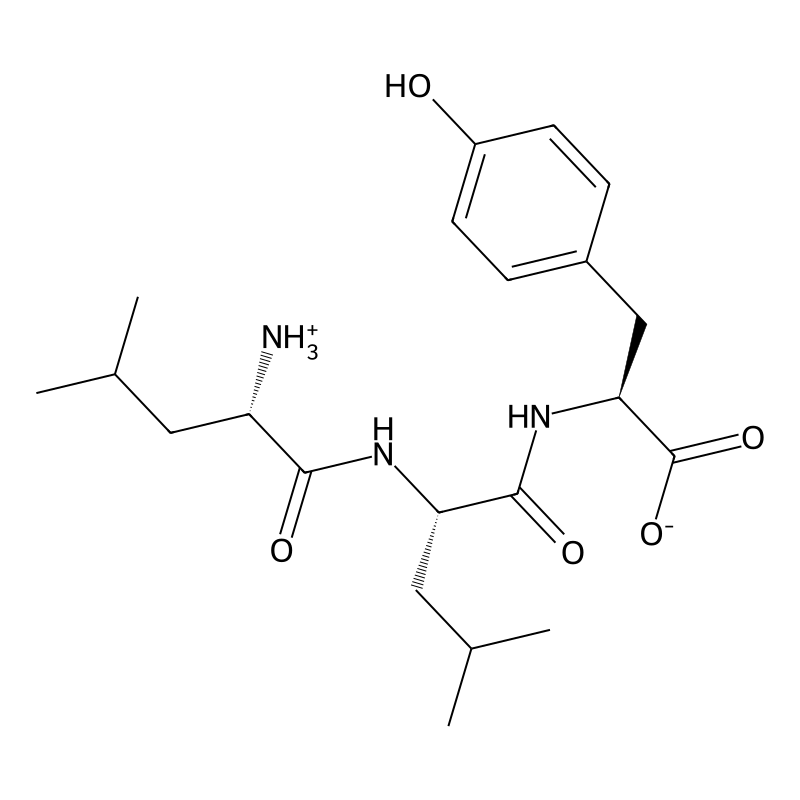Leucyl-leucyl-tyrosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Substrate for Protease Studies:
Proteases are enzymes that break down proteins into smaller peptides and amino acids. LLT, with its defined structure and composition, can be used as a substrate for studying protease activity. Researchers can monitor the rate of LLT degradation by specific proteases to understand their function and potential inhibitors [].
Model for Peptide-Protein Interactions:
LLT's simple structure can serve as a model system for studying how peptides interact with proteins. By observing how LLT binds to specific protein targets, researchers can gain insights into protein-protein interactions crucial for various cellular processes [].
Potential Role in Bitter Taste Perception:
L-leucine and L-tyrosine are known to contribute to the perception of bitterness. LLT, containing both these amino acids, might be involved in bitter taste detection. Research investigating the interaction of LLT with taste receptors could shed light on the mechanisms of bitter taste perception [].
Applications in Peptide Combinatorial Libraries:
Peptide combinatorial libraries (PCLs) are collections of diverse peptides used for drug discovery. LLT, with its specific amino acid sequence, could be a building block for constructing PCLs. Researchers can then screen these libraries to identify peptides with desired biological activities [].
Purity
XLogP3
Exact Mass
Appearance
Storage
Sequence
Wikipedia
Dates
2: Geva M, Frolow F, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Enantiomorphous crystals of leucine-leucine-tyrosine. J Am Chem Soc. 2003 Jan 22;125(3):696-704. PubMed PMID: 12526669.
3: Migliore-Samour D, Roch-Arveiller M, Tissot M, Jazziri M, Keddad K, Giroud JP, Jollès P. Effects of tripeptides derived from milk proteins on polymorphonuclear oxidative and phosphoinositide metabolisms. Biochem Pharmacol. 1992 Aug 18;44(4):673-80. PubMed PMID: 1324681.
4: Geva M, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Structural models of antibody complexes with leucine-leucine-tyrosine crystal surfaces. Proteins. 2004 Jun 1;55(4):862-73. PubMed PMID: 15146485.








